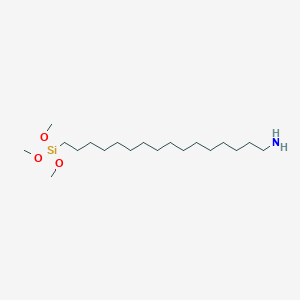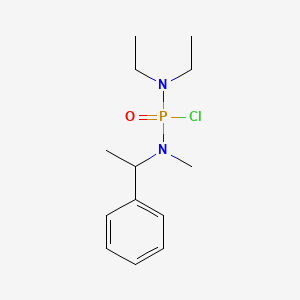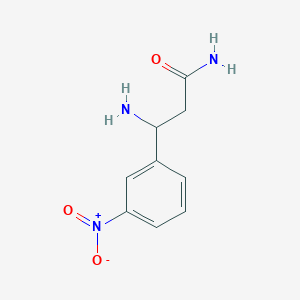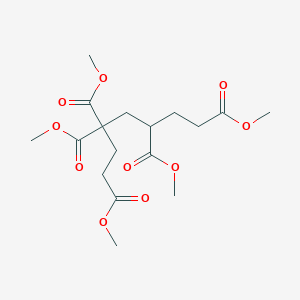
2,2-Di-tert-butyl-1,3,2-dioxastannolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Di-tert-butyl-1,3,2-dioxastannolane is an organotin compound characterized by the presence of two tert-butyl groups attached to a dioxastannolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Di-tert-butyl-1,3,2-dioxastannolane typically involves the reaction of di-tert-butylstannane with ethylene glycol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a Lewis acid to facilitate the formation of the dioxastannolane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified through distillation or recrystallization to obtain the desired compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Di-tert-butyl-1,3,2-dioxastannolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert it back to di-tert-butylstannane.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Tin oxides and other oxidized tin species.
Reduction: Di-tert-butylstannane.
Substitution: Various substituted organotin compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,2-Di-tert-butyl-1,3,2-dioxastannolane has several applications in scientific research:
Catalysis: It is used as a catalyst in the polymerization of lactones and other cyclic esters.
Material Science: The compound is studied for its potential use in the development of new materials with unique properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for the synthesis of biologically active organotin compounds.
Wirkmechanismus
The mechanism of action of 2,2-Di-tert-butyl-1,3,2-dioxastannolane involves its ability to coordinate with various substrates through its tin center. The tin atom can form bonds with oxygen, nitrogen, and other donor atoms, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the substrates it interacts with.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Di-n-butyl-1,3,2-dioxastannolane: Similar structure but with n-butyl groups instead of tert-butyl groups.
Di-n-butyltin dichloride: Another organotin compound with different substituents and properties.
Uniqueness
2,2-Di-tert-butyl-1,3,2-dioxastannolane is unique due to the presence of bulky tert-butyl groups, which provide steric hindrance and influence its reactivity and stability. This makes it particularly useful in applications where controlled reactivity and stability are desired.
Eigenschaften
CAS-Nummer |
142350-65-0 |
|---|---|
Molekularformel |
C10H22O2Sn |
Molekulargewicht |
292.99 g/mol |
IUPAC-Name |
2,2-ditert-butyl-1,3,2-dioxastannolane |
InChI |
InChI=1S/2C4H9.C2H4O2.Sn/c2*1-4(2)3;3-1-2-4;/h2*1-3H3;1-2H2;/q;;-2;+2 |
InChI-Schlüssel |
HMPSKYZTSCCVMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Sn]1(OCCO1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B12554517.png)
![Ethanone, 1-[2,4-bis(acetyloxy)-3,5,6-trimethoxyphenyl]-](/img/structure/B12554520.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)-](/img/structure/B12554524.png)







![3-[(2-Formyl-1H-pyrrol-1-yl)methyl]-1-benzothiophene-2-carbonyl azide](/img/structure/B12554569.png)


